Nitrostyrene

Overview

Description

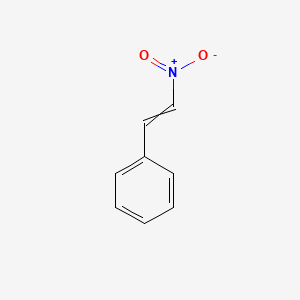

Nitrostyrene is an organic compound with the molecular formula C8H7NO2 It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to an ethene backbone with a phenyl group (C6H5) substituent

Synthetic Routes and Reaction Conditions:

From Nitroethane and Benzaldehyde: One common method involves the condensation of nitroethane with benzaldehyde in the presence of a basic catalyst.

Oxidation of β-Phenylethylamine: Another method involves the oxidation of β-phenylethylamine.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes, with optimization for yield and purity. The choice of catalyst and reaction conditions is crucial to ensure efficient production.

Types of Reactions:

Cycloaddition Reactions: this compound undergoes [2+4] cycloaddition reactions with conjugated dienes, such as cyclopentadiene, to form nitronorbornene derivatives.

Reduction Reactions: The nitro group in this compound can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride.

Substitution Reactions: The compound can also participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Cycloaddition: Typically involves dienes like cyclopentadiene and is conducted under mild conditions.

Reduction: Common reducing agents include LAH, sodium borohydride, and hydrogenation catalysts like Raney-Nickel.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

Cycloaddition: Nitronorbornene derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Nitrostyrene has diverse applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of novel luminescent materials for applications in organic light-emitting diodes (OLEDs) and sensors.

Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Nitrostyrene in chemical reactions involves the electron-withdrawing effect of the nitro group, which makes the compound highly reactive towards nucleophiles and electrophiles. In cycloaddition reactions, the nitro group stabilizes the transition state, facilitating the formation of cycloadducts . In reduction reactions, the nitro group is reduced to an amine, altering the electronic properties of the molecule .

Comparison with Similar Compounds

Phenyl-2-nitropropene: Similar in structure but with an additional methyl group on the ethene backbone.

Nitroethylene: Lacks the phenyl group, making it less sterically hindered and more reactive in certain reactions.

Uniqueness: Nitrostyrene is unique due to the presence of both a phenyl and a nitro group, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in material science and biological research.

Biological Activity

Nitrostyrene, particularly its β-nitrostyrene derivatives, has garnered significant attention in biomedical research due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure and Derivatives

This compound is characterized by the presence of a nitro group attached to a styrene backbone. The general structure can be represented as:

Various derivatives, such as β-methyl-β-nitrostyrene and halogenated nitrostyrenes, have been synthesized to enhance biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of β-nitrostyrene derivatives. These compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Activity Spectrum : β-nitrostyrene derivatives show lower antibacterial activity compared to their β-methyl counterparts. For instance, 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene displayed notable efficacy against Staphylococcus aureus and Enterococcus faecalis .

- Minimum Inhibitory Concentration (MIC) : A study reported MIC values ranging from 32 to 128 μg/mL for various this compound derivatives against Candida albicans .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 3,4-Dimethoxy-β-nitrostyrene | 32 | Candida albicans |

| 3-Hydroxy-4-Methoxy-β-Methyl-β-Nitrostyrene | 64 | Staphylococcus aureus |

| 4-Bromo-β-Methyl-β-Nitrostyrene | 128 | Enterococcus faecalis |

Anticancer Activity

Research has increasingly focused on the anticancer properties of nitrostyrenes. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Studies:

- Colorectal Cancer : A derivative known as CYT-Rx20 (3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene) was evaluated for its anticancer effects in human colorectal cancer cells. The study revealed that this compound suppressed cell proliferation and induced apoptosis through mitochondrial pathways .

- Breast Cancer : Another derivative, 3,4-methylenedioxy-β-nitrostyrene, inhibited β1 integrin and surface protein disulfide isomerase, leading to reduced adhesion and migration of breast cancer cells .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, nitrostyrenes have shown potential anti-inflammatory effects. Research indicates that certain derivatives can inhibit ATPase activity and reduce inflammasome activation.

Mechanisms:

- Inflammasome Modulation : The modulation of inflammasome pathways by nitrostyrenes suggests their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of nitrostyrenes is closely linked to their chemical structure. Modifications such as halogenation or methoxy substitution significantly influence their potency.

Notable SAR Insights:

Properties

IUPAC Name |

2-nitroethenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAOLBVUVDXHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025789 | |

| Record name | beta-Nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-96-5 | |

| Record name | β-Nitrostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.